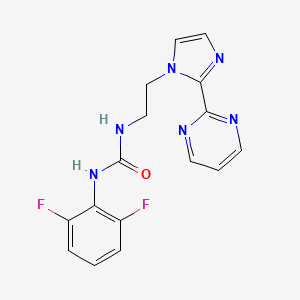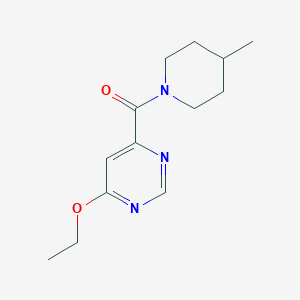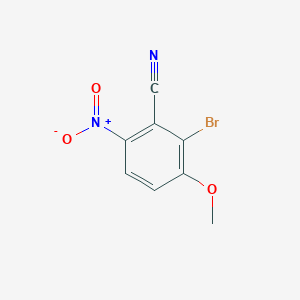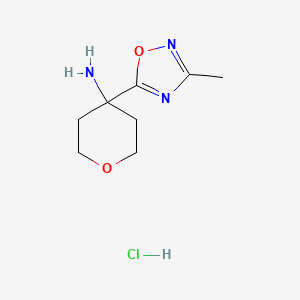![molecular formula C18H17N3O B2972718 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline CAS No. 2380141-96-6](/img/structure/B2972718.png)
4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyridin-3-yloxy group and an azetidin-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the azetidin-1-yl group through nucleophilic substitution reactions. The pyridin-3-yloxy group is then attached via etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridine rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles and electrophiles.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: Utilized in the development of advanced materials, dyes, and catalysts.
Wirkmechanismus
The mechanism of action of 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A simpler analog with a similar core structure but lacking the azetidin-1-yl and pyridin-3-yloxy groups.
Pyridinyl-quinolines: Compounds with pyridine substitutions on the quinoline ring, but without the azetidin-1-yl group.
Azetidinyl-quinolines: Compounds with azetidin-1-yl substitutions on the quinoline ring, but without the pyridin-3-yloxy group.
Uniqueness: 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline is unique due to the presence of both the azetidin-1-yl and pyridin-3-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-17-16(5-1)18(7-9-20-17)21-11-14(12-21)13-22-15-4-3-8-19-10-15/h1-10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJASGAZWITPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=NC3=CC=CC=C32)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)


![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)
![2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2972644.png)
![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)



![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)

![N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

